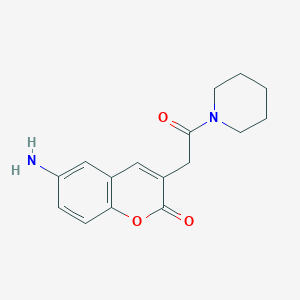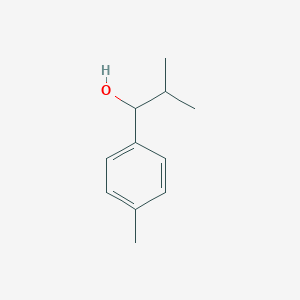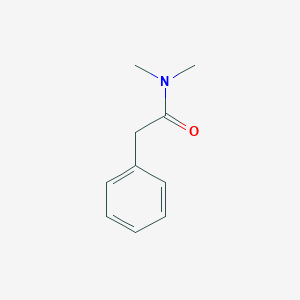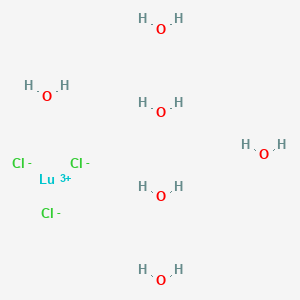![molecular formula C9H16O2 B096994 Bicyclo[2.2.1]heptan-2,2-dimethanol CAS No. 15449-66-8](/img/structure/B96994.png)
Bicyclo[2.2.1]heptan-2,2-dimethanol
Übersicht
Beschreibung
Bicyclo[2.2.1]heptane-2,2-dimethanol is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bicyclo[2.2.1]heptane-2,2-dimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicyclo[2.2.1]heptane-2,2-dimethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Synthese von Therapeutischen Wirkstoffen
Bicyclo[2.2.1]heptan-2,2-dimethanol dient als Vorläufer bei der Synthese verschiedener therapeutischer Wirkstoffe. Seine starre bicyclische Struktur ist vorteilhaft bei der Herstellung von Medikamenten, die eine bestimmte Konformation benötigen, um mit biologischen Zielstrukturen zu interagieren. Derivate dieser Verbindung werden auf ihr Potenzial zur Behandlung von Erkrankungen wie Entzündungen und Schmerzen untersucht .
Materialwissenschaft: Polymersynthese
In der Materialwissenschaft wird diese Verbindung bei der Synthese neuer Polymere eingesetzt. Ihre einzigartige Struktur kann Stärke und Stabilität verleihen, wenn sie in Polymerketten eingebaut wird. Dies macht sie wertvoll für die Herstellung von Materialien mit bestimmten mechanischen Eigenschaften, die für die Luft- und Raumfahrt sowie die Automobilindustrie geeignet sind .
Umweltwissenschaften: Grüne Chemie
Forscher untersuchen die Verwendung von this compound in Anwendungen der grünen Chemie. Sein Potenzial als Lösungsmittel oder Reagenz in umweltfreundlichen chemischen Prozessen ist von besonderem Interesse, da es zu nachhaltigeren industriellen Praktiken führen könnte .
Analytische Chemie: Chromatographie
In der analytischen Chemie werden Derivate von this compound als stationäre Phasen in der Chromatographie verwendet. Ihre Fähigkeit, komplexe Gemische zu trennen, ist entscheidend für die Reinigung von Arzneimitteln und die Analyse von biologischen Proben .
Biochemie: Enzymhemmungsstudien
Diese Verbindung ist auch in der Biochemie bedeutsam für die Untersuchung der Enzymhemmung. Ihre Struktur kann so modifiziert werden, dass sie Übergangsstadien von enzymkatalysierten Reaktionen nachahmt, was Einblicke in Enzymmechanismen liefert und bei der Entwicklung von Inhibitoren hilft, die Stoffwechselwege regulieren könnten .
Pharmakologie: Medikamentenverabreichungssysteme
Schließlich wird this compound in der Pharmakologie für die Verwendung in Medikamentenverabreichungssystemen untersucht. Seine Fähigkeit, Medikamente einzukapseln und vor dem Abbau zu schützen, bevor sie den Zielort erreichen, ist vielversprechend für die Verbesserung der Wirksamkeit verschiedener Medikamente .
Safety and Hazards
When handling Bicyclo[2.2.1]heptane-2,2-dimethanol, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
Wirkmechanismus
Mode of Action
The mode of action of Bicyclo[22Related compounds have been shown to undergo unique reactions such as retro-[2+2] cycloreversion, 1,3-allylic migration, and 4π-electrocyclic ring-opening reactions . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s known that cyclopentadiene derivatives with a dienophile moiety at the c-5 position can induce the imda reaction, providing a tricyclic carbon framework . This suggests that the compound might interact with biochemical pathways involving these structures.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Bicyclo[22It’s known that the compound is a pale-yellow to yellow-brown solid and is stored at temperatures between 2-8°c . This suggests that temperature and physical state might play a role in its stability and efficacy.
Biochemische Analyse
Biochemical Properties
It is known that the bicyclo[2.2.1]heptane core is a common structural motif in many bioactive compounds . Therefore, it is plausible that Bicyclo[2.2.1]heptane-2,2-dimethanol could interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve a variety of non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
A related compound, 2,2’-bis(bicyclo[2.2.1]heptane), has been shown to have genotoxic effects on bacterial cells . It was found to cause DNA damage and induce an oxidative stress response
Eigenschaften
IUPAC Name |
[2-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-5-9(6-11)4-7-1-2-8(9)3-7/h7-8,10-11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXKKPWZFFCHNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934998 | |
| Record name | (Bicyclo[2.2.1]heptane-2,2-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15449-66-8 | |
| Record name | Bicyclo[2.2.1]heptane-2,2-dimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15449-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)heptane-2,2-dimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015449668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Bicyclo[2.2.1]heptane-2,2-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]heptane-2,2-dimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

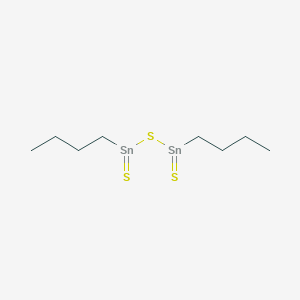
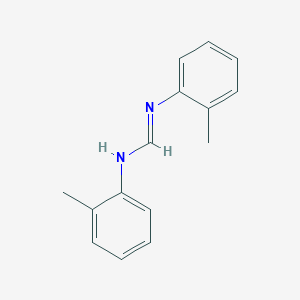
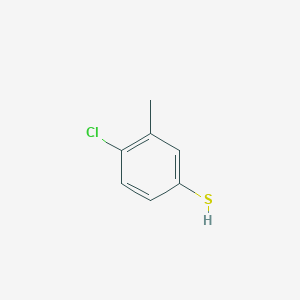



![(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol](/img/structure/B96919.png)
